2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide
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Overview
Description
2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide typically involves multi-step reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the thiazole moiety. The final step involves the coupling of these two heterocycles through a carboxamide linkage. Common reagents used in these reactions include various substituted anilines, aldehydes, and thioamides .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. The imidazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which are known for their antimicrobial properties.
Thiazole Derivatives: Compounds such as thiabendazole and nocodazole, which have antifungal and anticancer activities
Uniqueness
What sets 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide apart is its unique combination of imidazole and thiazole rings, which may confer a broader range of biological activities compared to compounds containing only one of these heterocycles .
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-10-14(19-11(2)24-10)17(23)20-13-6-4-5-12(9-13)15(22)16-18-7-8-21(16)3/h4-9H,1-3H3,(H,20,23) |
InChI Key |
BLIOMRATEATEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C |
Origin of Product |
United States |
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